6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline

Tryptophan 2,3-dioxygenase (TDO) Cancer immunotherapy Enzyme inhibition

This uniquely substituted tri-halo quinoline is not a generic screening compound. It is a pre-validated TDO inhibitor (cell-free IC₅₀ = 40 nM) with orthogonal reactivity (C6–Br ≫ C4–Cl) for sequential, protecting-group-free Suzuki couplings. The 8-OCF₃ group significantly enhances metabolic stability and membrane permeability over non-fluorinated analogs. Unlike uncharacterized regioisomers, this specific scaffold provides immediate correlation between biochemical inhibition and cellular potency (EC₅₀ 1.07–3.03 µM). Procure ≥98% purity to accelerate structure-based optimization of TDO inhibitors for cancer immunotherapy, or to build 4,6-diarylquinoline libraries in a single workflow.

Molecular Formula C10H4BrClF3NO
Molecular Weight 326.49 g/mol
Cat. No. B13423756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline
Molecular FormulaC10H4BrClF3NO
Molecular Weight326.49 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=C1Cl)Br)OC(F)(F)F
InChIInChI=1S/C10H4BrClF3NO/c11-5-3-6-7(12)1-2-16-9(6)8(4-5)17-10(13,14)15/h1-4H
InChIKeyYBRKDBHLUMKZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline: Physicochemical & Structural Baseline for Differentiated Quinoline Procurement


6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline (CAS 2366994-25-2, MFCD31745746) is a triply substituted quinoline bearing bromine at C6, chlorine at C4, and a trifluoromethoxy (–OCF₃) group at C8 . With a molecular weight of 326.49 g·mol⁻¹ and a calculated LogP of ~3.9, this compound occupies a distinct physicochemical space relative to mono- or di-substituted quinoline analogs, conferring high lipophilicity and metabolic stability characteristic of the –OCF₃ pharmacophore . It is commercially available at ≥98% purity from multiple vendors including Apollo Scientific (Cat. PC508131) and Leyan (Cat. 1949612), serving as both a screening compound and a versatile synthetic building block for medicinal chemistry programs targeting kinases, bromodomains, and tryptophan catabolism enzymes .

Why Generic Substitution Fails: The Multidimensional Differentiation of 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline


Tri-substituted quinolines within the Br/Cl/OCF₃ class cannot be interchanged generically because each regioisomer presents a uniquely orthogonal set of properties — reactivity, target engagement, and physicochemical profile — that are irreversibly altered by positional permutations of the same substituent set. The 6-Br/4-Cl/8-OCF₃ arrangement of this compound results in a specific TDO-inhibitory IC₅₀ of 40 nM in cell-free enzyme assays [1], a potency level not uniformly shared by its positional isomers. Simultaneously, the 6-Br/4-Cl halogen pair establishes a predictable Suzuki coupling selectivity hierarchy (Br ≫ Cl), enabling sequential C6→C4 functionalization without requiring protecting groups [2][3]. The 8-OCF₃ group further elevates lipophilicity (cLogP ~3.9) relative to the non-fluorinated or mono-fluorinated analogs, improving membrane permeability and metabolic stability [4]. Substituting any regioisomer without direct comparative data risks loss of enzyme inhibition potency, compromised synthetic regioselectivity, and altered pharmacokinetic parameters.

Quantitative Differentiation Evidence: 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline vs. Closest Analogs and Alternatives


TDO Enzyme Inhibition Potency: 40 nM vs. Positional Isomers Lacking TDO Annotation

In a direct, cell-free assay measuring inhibition of recombinant human TDO (tryptophan 2,3-dioxygenase, residues 19–388) expressed in E. coli Transetta (DE3), 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline demonstrated an IC₅₀ of 40 nM by spectrophotometric quantification of kynurenine formation [1]. By stark contrast, the positional isomer 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline (CAS 1204811-48-2) has no publicly reported TDO inhibition data, and the des-bromo analog 4-Chloro-8-(trifluoromethoxy)quinoline (CAS 40516-42-5) is described only with broad-spectrum antimicrobial/anticancer activities (MIC 15 µg/mL, IC₅₀ 10 µM) without specific TDO target engagement . This 40 nM TDO activity is the only confirmed enzymatic IC₅₀ among this subset of analogs, rendering the compound uniquely positioned for TDO-targeted drug discovery.

Tryptophan 2,3-dioxygenase (TDO) Cancer immunotherapy Enzyme inhibition

Sequential Cross-Coupling Selectivity: Br (C6) ≫ Cl (C4) Defined by Experimental Literature

The 6-bromo/4-chloro substitution pattern establishes a kinetically resolved reactivity gradient that enables stepwise, protecting-group-free derivatization. In palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-4-chloroquinoline, the C6–Br bond reacts first under standard conditions (arylboronic acid, Pd(PPh₃)₄, base), while the C4–Cl bond remains intact, permitting a subsequent second coupling at elevated temperature or with modified catalyst systems [1][2]. This sequential reactivity profile has been experimentally validated by Beletskaya et al. (2005), who demonstrated successive C–C and C–N bond formation at the C6 and C4 positions in high overall yields [1]. Analogs with reversed halogen placement (e.g., 8-Bromo-4-chloro-6-(trifluoromethoxy)quinoline) or 3-bromo/4-chloro isomers exhibit different selectivity hierarchies that may require extensive re-optimization of coupling conditions.

Suzuki-Miyaura coupling Sequential functionalization Halogen selectivity

Lipophilicity Advantage: cLogP ~3.9 vs. Lower-LogP Non-Fluorinated and Mono-Halogenated Quinoline Building Blocks

The presence of the 8-trifluoromethoxy (–OCF₃) group, combined with bromine and chlorine substituents, yields a calculated LogP of approximately 3.9 for this compound . This represents a lipophilicity increase of roughly +0.5 to +1.0 log units relative to non-fluorinated 6-bromo-4-chloroquinoline (cLogP ~3.5, MW 242.5) [1] and approximately +1.0 to +1.5 log units above simpler mono-chloroquinoline scaffolds. The OCF₃ moiety is a well-established lipophilic bioisostere that enhances passive membrane permeability and reduces metabolic lability compared to methoxy or chloro substituents, without introducing the steric bulk of trifluoromethyl (–CF₃) analogs [2]. This balanced lipophilicity profile positions the compound favorably within the optimal drug-like space (Lipinski LogP ≤5) while providing superior permeability potential relative to less lipophilic regioisomeric intermediates.

Lipophilicity Membrane permeability Drug-likeness

Procurement Lead-Time Differentiation: In-Stock Availability vs. 8–12 Week Synthesis Lead Time for Close Analogs

6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is available in ready-to-ship inventory from multiple commercial suppliers, including Apollo Scientific (Cat. PC508131, stocked in UK and US warehouses) and Leyan (Cat. 1949612, 98% purity) . In contrast, close positional analog 4-Chloro-8-(trifluoromethoxy)quinoline (CAS 40516-42-5) carries a published 8–12 week lead time from at least one major catalog vendor , reflecting synthesis-to-order status. This differential in immediate availability translates to accelerated project timelines: researchers can initiate screening or synthetic campaigns within days rather than months.

Chemical procurement Supply chain Inventory availability

Broad-Spectrum Biological Annotation Advantage: TDO, Cellular Activity, and Mycobacterial Pathway Patent Coverage

This compound benefits from multi-target biological annotation spanning enzyme inhibition, cellular functional activity, and patent-protected therapeutic applications. Beyond the 40 nM TDO IC₅₀, the same compound demonstrates cellular TDO inhibition with an EC₅₀ of 1.07 µM in SW48 cells and 3.03 µM in A-172 glioblastoma cells [1], confirming cell permeability and on-target cellular activity. Additionally, bromo-substituted quinolines bearing this general scaffold are explicitly claimed in US Patent 7,498,343 (Janssen Pharmaceutica) as mycobacterial inhibitors targeting ATP synthase for tuberculosis therapy [2], and in patent applications covering bromodomain (BRD4) inhibition for oncology [3]. The regioisomer 4-Chloro-8-(trifluoromethoxy)quinoline shows only generic antimicrobial MIC and cytotoxicity IC₅₀ values without specific target deconvolution , limiting its utility in hypothesis-driven drug discovery.

Biological annotation Patent landscape Drug repositioning

Application Scenarios for 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline: From TDO-Targeted Oncology to Sequential Library Synthesis


TDO-Focused Cancer Immunotherapy Hit-to-Lead Optimization

With a confirmed TDO IC₅₀ of 40 nM in cell-free enzyme assays and cellular EC₅₀ values of 1.07–3.03 µM in SW48 and A-172 tumor lines [1], this compound provides a quantitatively validated starting point for structure-based optimization of TDO inhibitors for cancer immunotherapy. The 8-OCF₃ group enhances metabolic stability, and the 6-Br and 4-Cl positions offer orthogonal vectors for parallel SAR exploration. Unlike non-annotated regioisomers, the availability of both enzymatic and cellular potency data enables immediate correlation of biochemical inhibition with functional cellular readouts, reducing the iterative cycles required to confirm target engagement in a cellular context.

Sequential Double Suzuki-Miyaura Library Synthesis Using Halogen Selectivity

The experimentally established C6–Br ≫ C4–Cl reactivity hierarchy enables medicinal chemistry teams to execute two sequential Suzuki couplings on the same scaffold without intermediate protecting-group manipulation [2][3]. In a first step, the C6–Br bond reacts with Aryl-B(OH)₂ under standard Pd(0) catalysis (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) to install Ar¹ at the 6-position. The remaining C4–Cl then undergoes a second coupling with Ar²-B(OH)₂ under slightly more forcing conditions, yielding 4,6-diarylquinoline libraries in a single workflow. This synthetic strategy is directly analogous to the one-pot two-step methodology demonstrated for 6-bromo-4-chloro-2-(trifluoromethyl)quinoline [3], which produced ecto-5′-nucleotidase inhibitors in high overall yield.

Mycobacterial ATP Synthase Inhibitor Development (Tuberculosis Drug Discovery)

Bromo-substituted quinolines bearing the 6-bromo-4-chloro core are explicitly claimed in US Patent 7,498,343 for the treatment of mycobacterial diseases including M. tuberculosis, M. bovis, and M. avium infections [4]. While the patent covers a broad generic structure, the specific 6-Br/4-Cl/8-OCF₃ substitution pattern represents a non-obvious combination that simultaneously introduces the bromine atom critical for ATP synthase binding and the trifluoromethoxy group that enhances membrane penetration into the mycobacterial cell wall — a key barrier for anti-TB drug efficacy.

BET Bromodomain (BRD4) Chemical Probe Development

Quinoline derivatives are recognized scaffolds for bromodomain inhibition, with patent applications specifically covering quinoline-based BET bromodomain inhibitors targeting BRD4 for oncology and inflammatory disease indications [5]. The 8-OCF₃ group of this compound acts as a lipophilic bioisostere of the methoxy or chloro substituents commonly found in bromodomain ligand structures, potentially improving binding affinity to the acetyl-lysine recognition pocket while enhancing metabolic stability beyond that of OCH₃ analogs. The 6-Br position provides a synthetic handle for introducing diverse aromatic groups via Suzuki coupling to explore the WPF shelf of the BRD4 binding site.

Quote Request

Request a Quote for 6-Bromo-4-chloro-8-(trifluoromethoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.